molecular formula C9H18O B13133120 tert-Butoxycyclopentane CAS No. 95363-59-0

tert-Butoxycyclopentane

Cat. No.: B13133120
CAS No.: 95363-59-0
M. Wt: 142.24 g/mol
InChI Key: AWCQPJGDROLAIF-UHFFFAOYSA-N
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Description

Tert-Butoxycyclopentane is an organic compound with the molecular formula C9H18O. It is characterized by a cyclopentane ring bonded to a tert-butoxy group. The structure of this compound includes a five-membered ring and an ether functional group, making it a unique compound in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butoxycyclopentane can be synthesized through various methods. One common approach involves the reaction of cyclopentanol with tert-butyl chloride in the presence of a base such as potassium tert-butoxide. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclopentanol is replaced by the tert-butoxy group .

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-Butoxycyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butoxycyclopentane has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butoxycyclopentane is unique due to its combination of a cyclopentane ring and an ether functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications .

Properties

CAS No.

95363-59-0

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(2-methylpropan-2-yl)oxycyclopentane

InChI

InChI=1S/C9H18O/c1-9(2,3)10-8-6-4-5-7-8/h8H,4-7H2,1-3H3

InChI Key

AWCQPJGDROLAIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCCC1

Origin of Product

United States

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